molecular formula C7H6N2O3 B14847888 5-Amino-4-formylpyridine-2-carboxylic acid

5-Amino-4-formylpyridine-2-carboxylic acid

Cat. No.: B14847888
M. Wt: 166.13 g/mol
InChI Key: ZCMWTRJAEQWANU-UHFFFAOYSA-N
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Description

5-Amino-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It contains an amino group at the 5-position, a formyl group at the 4-position, and a carboxylic acid group at the 2-position of the pyridine ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-pyridinecarboxylic acid with formylating agents under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-Carboxy-4-formylpyridine-2-carboxylic acid.

    Reduction: 5-Amino-4-hydroxymethylpyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-formylpyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and formyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-formylpyridine-2-carboxylic acid is unique due to the presence of both the amino and formyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

5-amino-4-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6N2O3/c8-5-2-9-6(7(11)12)1-4(5)3-10/h1-3H,8H2,(H,11,12)

InChI Key

ZCMWTRJAEQWANU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)N)C=O

Origin of Product

United States

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